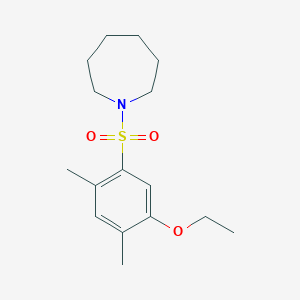

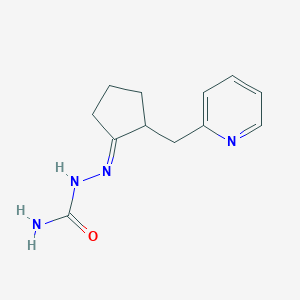

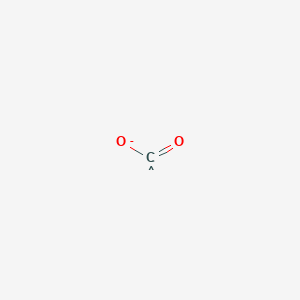

![molecular formula C6H4N2S2 B224991 Thieno[2,3-d]pyrimidine-4-thiol CAS No. 14080-55-8](/img/structure/B224991.png)

Thieno[2,3-d]pyrimidine-4-thiol

Descripción general

Descripción

Thieno[2,3-d]pyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place between fused pyrimidine compounds and have various biological activities .

Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives can be prepared using different synthetic methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[2,3-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .Aplicaciones Científicas De Investigación

Anticancer Research

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their potential as anticancer agents . They are known to inhibit various enzymes and pathways involved in cancer cell proliferation and differentiation . For instance, they can act as kinase inhibitors , targeting specific enzymes that are critical for the progression of cancer . These compounds have been shown to exhibit activity against a variety of cancer cell lines, making them valuable in the development of new anticancer drugs .

Photosensitizers in Cancer Therapy

In the field of photodynamic therapy (PDT) , thieno[2,3-d]pyrimidine derivatives have been identified as effective, oxygenation-independent, heavy-atom-free photosensitizers . They can be easily synthesized, are non-toxic, and work in both the presence and absence of molecular oxygen, which is advantageous for treating hypoxic tumor environments .

Antitubercular Agents

Research has also explored the use of thieno[2,3-d]pyrimidine derivatives as antitubercular agents . Some compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential in developing new treatments for tuberculosis .

Electroluminescence in OLEDs

In the electronics industry, thieno[2,3-d]pyrimidine units have been incorporated into iridium(III) complexes for organic light-emitting diodes (OLEDs). These compounds contribute to efficient orange-to-yellow electroluminescence with low efficiency roll-off, indicating their potential for use in display technologies .

Folate Receptor-Selective Anticancer Agents

Thieno[2,3-d]pyrimidine compounds have been reported as folate receptor-selective anticancer agents . They inhibit cytosolic and mitochondrial one-carbon metabolism, which is essential for nucleotide biosynthesis in proliferating cells. This selectivity can lead to reduced drug resistance and dose-limiting toxicities .

Inhibitors of Protein Kinases

These derivatives are also being investigated as inhibitors of protein kinases, which are frequently used as molecular therapeutic targets in clinical oncology due to their key roles in signal transduction pathways . By inhibiting these kinases, thieno[2,3-d]pyrimidine derivatives can potentially prevent metastasis and drug resistance in cancer treatments .

Anti-Infective Properties

Thieno[2,3-d]pyrimidine isomers have shown a broad spectrum of biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities . Their structural relationship with purine bases like adenine and guanine makes them a promising scaffold for developing anti-infective agents .

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Lastly, thieno[2,3-d]pyrimidine derivatives have been designed as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . They target the NNRTIs binding pocket and have shown potential as potent HIV-1 NNRTIs .

Mecanismo De Acción

Target of Action

Thieno[2,3-d]pyrimidine-4-thiol derivatives have been found to target various enzymes, including protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation, and mutations in PKs can lead to oncogenesis . Thieno[2,3-d]pyrimidine-4-thiol derivatives have also been found to inhibit PI3K isomers PI3Kα, β, and γ .

Mode of Action

Thieno[2,3-d]pyrimidine-4-thiol interacts with its targets, primarily through the inhibition of the enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . For instance, the inhibition of PKs can disrupt cellular communication, which is critical for cancer progression .

Biochemical Pathways

Thieno[2,3-d]pyrimidine-4-thiol affects several biochemical pathways. The inhibition of PKs disrupts several signal transduction pathways, which can lead to metastasis and drug resistance . Additionally, the compound has been found to inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .

Pharmacokinetics

The compound’s structural and isoelectronic characteristics are similar to those of purine, which suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Thieno[2,3-d]pyrimidine-4-thiol has been found to exhibit significant anticancer activity. It efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% . This leads to high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells .

Action Environment

The action of Thieno[2,3-d]pyrimidine-4-thiol is influenced by environmental factors. For instance, it exhibits high photodynamic efficacy against cancer cells both under normoxic and hypoxic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the oxygen levels in the environment.

Safety and Hazards

Direcciones Futuras

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The experimental and computational results demonstrate that thieno[3,4-d]pyrimidine-4(1H)-thione stands out as the most promising thiopyrimidine photosensitizer developed to this date . This paves the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives .

Propiedades

IUPAC Name |

3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRCQIKVDNTHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=S)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367150 | |

| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-d]pyrimidine-4-thiol | |

CAS RN |

14080-55-8 | |

| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[2,3-d]pyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

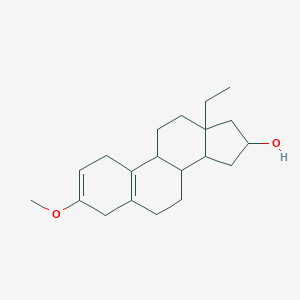

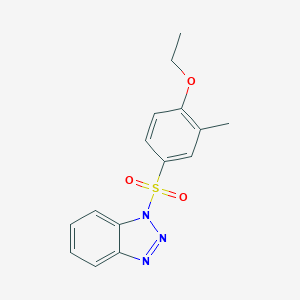

![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

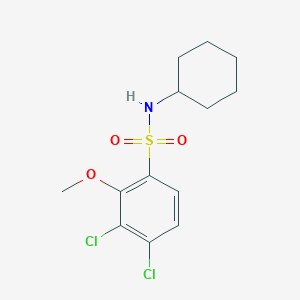

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)